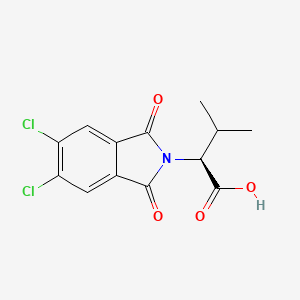
(2S)-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C13H11Cl2NO4 and its molecular weight is 316.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(2S)-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid is a compound of significant interest due to its biological activity, particularly in herbicidal applications. This article explores its biological mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C13H11Cl2NO4 and a molecular weight of approximately 288.08 g/mol. Its structure features a unique isoindole core with two chlorine atoms at positions 5 and 6, along with dioxo functional groups that contribute to its reactivity and biological activity .
Herbicidal Properties
Research indicates that this compound exhibits significant herbicidal activity. It inhibits the growth of various weed species by disrupting critical metabolic processes, particularly photosynthesis . The herbicidal action is primarily attributed to its ability to interfere with chlorophyll synthesis and other biochemical pathways essential for plant growth.
Mechanism of Action:
- Photosynthesis Disruption: The compound affects the electron transport chain in chloroplasts.
- Inhibition of Metabolic Pathways: It may interfere with the synthesis of nucleic acids or proteins in sensitive plant species.
Other Biological Activities
In addition to its herbicidal properties, there is emerging evidence suggesting that this compound may have potential applications in controlling agricultural pests due to its toxicological profile. Studies have shown it can synergize with other herbicides to enhance efficacy while minimizing environmental impact .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and differences between this compound and other related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Chloroisoindole | Structure | Lacks dioxo groups but retains isoindole core |
| 5-Fluoroisoindole | Structure | Fluorine substitution instead of chlorine |
| Isoxaben | Structure | Different functional groups but similar herbicidal properties |
Uniqueness: The presence of both chlorinated dioxo groups distinguishes this compound from other isoindole derivatives, enhancing its biological activity and specificity as a herbicide .
Study 1: Herbicidal Efficacy
A study demonstrated that this compound effectively reduced the biomass of common weed species by over 75% when applied at optimal concentrations. The study highlighted the compound's potential for use in sustainable agriculture practices .
Study 2: Inhibition of Heparanase
Another investigation focused on related isoindole derivatives showed that compounds within this class could inhibit heparanase activity with IC50 values ranging from 200 to 500 nM. This suggests potential therapeutic applications beyond agriculture .
Propriétés
IUPAC Name |
(2S)-2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO4/c1-5(2)10(13(19)20)16-11(17)6-3-8(14)9(15)4-7(6)12(16)18/h3-5,10H,1-2H3,(H,19,20)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVPEDTYVHWUKV-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C2=CC(=C(C=C2C1=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N1C(=O)C2=CC(=C(C=C2C1=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














